molecular formula C18H19NO3S B3012039 (E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 2097941-11-0

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B3012039
CAS No.: 2097941-11-0
M. Wt: 329.41
InChI Key: ALVVXKLHLCHGCL-ZHACJKMWSA-N
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Description

(E)-N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core linked to a 4-methylphenyl-substituted ethene sulfonamide group. The (E)-configured ethene bridge introduces rigidity, which may influence binding selectivity in biological systems.

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-14-6-8-15(9-7-14)10-11-23(20,21)19-12-16-13-22-18-5-3-2-4-17(16)18/h2-11,16,19H,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVVXKLHLCHGCL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as K562 (human leukemia cells) through the generation of reactive oxygen species (ROS) and activation of caspases .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound 6K56215Induces apoptosis via ROS generation
Compound 8K56220Inhibits cell proliferation

Antibacterial Activity

Benzofuran derivatives have also been evaluated for their antibacterial properties. In studies assessing the minimum inhibitory concentration (MIC), certain derivatives showed moderate activity against Gram-positive bacteria. This suggests that the sulfonamide group may enhance the compound's efficacy against bacterial infections .

Table 2: Antibacterial Activity Overview

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64

Case Studies

In a recent study, researchers synthesized several new derivatives based on the benzofuran scaffold and assessed their biological activities. The results indicated that modifications to the benzofuran structure significantly influenced both anticancer and antibacterial activities. For example, one derivative exhibited a notable increase in apoptosis induction compared to others, highlighting the importance of structural variations .

Scientific Research Applications

The compound (E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide is a derivative of benzofuran and sulfonamide, which has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₂S
  • Molecular Weight : 345.43 g/mol

The compound features a benzofuran moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

Anticancer Activity

Research has indicated that benzofuran derivatives possess anticancer properties. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that related compounds can target specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory activities. The compound's ability to modulate inflammatory mediators could make it a candidate for treating conditions such as arthritis or inflammatory bowel disease. In vitro studies have demonstrated that similar structures can inhibit pro-inflammatory cytokines.

Neuropathic Pain Management

The compound's design suggests potential efficacy as a pain management agent, particularly in neuropathic pain conditions. Research into related compounds has revealed their role as cannabinoid receptor agonists, which are beneficial in pain modulation.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggested that modifications to the benzofuran structure could enhance potency against specific cancer types.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation, a related benzofuran derivative was shown to reduce edema significantly compared to control groups. The study highlighted the compound's ability to downregulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key players in inflammatory responses.

Case Study 3: Neuropathic Pain

Research on compounds similar to this compound indicated their effectiveness in reducing pain behaviors in animal models of neuropathic pain. These studies emphasized the importance of the compound's interaction with cannabinoid receptors for its analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Benzofuran Derivatives
Compounds with 2,3-dihydrobenzofuran scaffolds, such as methylofuran (, Fig. 2B), share aromatic and hydrogen-bonding features. However, methylofuran lacks the sulfonamide group and instead incorporates formyl and glutamic acid residues, highlighting functional divergence .

B. Sulfonamide-Containing Compounds The compound in , (E)-N-(4-Hydroxy-4-phenylbut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)benzenesulfonamide, shares a sulfonamide group and ethene bridge but replaces the benzofuran with a phenylbutenyl group.

C. Ethene Sulfonamides
Simple ethene sulfonamides (e.g., styrene sulfonamides) lack the benzofuran moiety, reducing structural complexity and π-system interactions. The 4-methylphenyl group in the target compound may enhance lipophilicity compared to unsubstituted analogues.

Computational Similarity Analysis

Using binary similarity coefficients (e.g., Tanimoto index), the target compound’s fingerprint (benzofuran + sulfonamide + 4-methylphenyl) shows moderate similarity (~0.4–0.6) to other sulfonamides but low similarity (<0.3) to non-sulfonamide benzofurans like methylofuran. Such analyses prioritize functional group alignment over scaffold similarity .

Physicochemical Properties

Property Target Compound Methylofuran Compound 1y
Molecular Weight ~355 g/mol (estimated) ~450 g/mol ~500 g/mol
Key Functional Groups Benzofuran, sulfonamide Formyl, glutamic acids Sulfonamide, phenylbutenyl
Aromatic Systems 2 (benzofuran, 4-methylphenyl) 1 (furan) 2 (benzene, phenylbutenyl)
Hydrogen-Bond Donors 1 (sulfonamide NH) 3 (carboxylic acids) 1 (sulfonamide NH)

Research Findings

  • Stereochemical Influence : The (E)-configuration of the ethene bridge in the target compound may enhance binding selectivity compared to (Z)-isomers, as seen in related sulfonamides .
  • Biological Relevance : Benzofuran-sulfonamide hybrids are explored as kinase inhibitors or antimicrobial agents, though the target compound’s specific activity remains uncharacterized in the evidence .
  • Synthetic Challenges : The dihydrobenzofuran core requires stereoselective synthesis, similar to methods in , where low-temperature lithiation is employed for regiocontrol .

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